molecular formula C23H26N2O7 B12708902 (E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate CAS No. 108957-94-4

(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate

Cat. No.: B12708902
CAS No.: 108957-94-4
M. Wt: 442.5 g/mol
InChI Key: NAEMVELZXVEWMB-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and naphthalene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl esters, imidazole derivatives, and naphthalene compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The imidazole ring and naphthalene moiety play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate: shares similarities with other compounds that contain imidazole and naphthalene structures, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

108957-94-4

Molecular Formula

C23H26N2O7

Molecular Weight

442.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate

InChI

InChI=1S/C19H22N2O3.C4H4O4/c1-4-23-18(22)19(2,3)24-17-8-6-14-5-7-16(11-15(14)12-17)21-10-9-20-13-21;5-3(6)1-2-4(7)8/h6,8-13H,4-5,7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

NAEMVELZXVEWMB-WLHGVMLRSA-N

Isomeric SMILES

CCOC(=O)C(C)(C)OC1=CC2=C(CCC(=C2)N3C=CN=C3)C=C1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC2=C(CCC(=C2)N3C=CN=C3)C=C1.C(=CC(=O)O)C(=O)O

Related CAS

89781-84-0 (Parent)

Origin of Product

United States

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